1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane
Description
Properties
IUPAC Name |
1,3-ditert-butyl-5-nitro-5-phenyl-1,3-diazinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-16(2,3)19-12-18(21(22)23,15-10-8-7-9-11-15)13-20(14-19)17(4,5)6/h7-11H,12-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIOOOAOFOVNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CN(C1)C(C)(C)C)(C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with phenyl isocyanate to form an intermediate, which is then subjected to nitration using nitric acid to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of reactive chemicals and the potential hazards associated with nitration reactions.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted diazinane derivatives with different functional groups.
Scientific Research Applications
1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diazinane ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of 1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane with related diazinane derivatives:
*Estimated based on substituents.
Key Observations:
- Functional Groups : The nitro group in the target compound distinguishes it from trione derivatives (e.g., ), which contain ketone moieties. This difference suggests divergent reactivity, with nitro groups favoring electrophilic substitution or redox activity.
Physical and Chemical Properties
Key Observations:
- Lipophilicity : The tert-butyl groups in the target compound likely increase LogP compared to the benzylidene derivative (LogP = 2.75 ), suggesting greater affinity for lipid membranes.
- Density : The benzylidene derivative’s density (1.359 g/cm³ ) reflects its planar aromatic structure. The target compound’s bulky substituents may lower density due to increased molecular volume.
Reactivity and Stability
- Steric Protection : The tert-butyl groups in the target compound may shield the diazinane ring from nucleophilic attack, enhancing stability compared to less-substituted analogs like the trione derivatives ().
- Nitro Group Reactivity : Unlike the ketone groups in trione derivatives, the nitro group may participate in redox reactions or serve as a directing group in further functionalization.
Biological Activity
1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial activity, cytotoxic effects, and other pharmacological implications.
Chemical Structure and Properties
- Molecular Formula : C14H22N4O2
- Molecular Weight : 278.35 g/mol
- CAS Number : 26148-68-5
The compound features a diazinane core with tert-butyl and nitro substituents, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that this compound has inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 17 |
| Pseudomonas aeruginosa | 10 |
The results suggest that the compound's activity is more pronounced against Gram-positive bacteria, which may be attributed to differences in cell wall structure and permeability.
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound using various cancer cell lines. The compound showed varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
These findings indicate that the compound may possess potential as a chemotherapeutic agent; however, further investigations are necessary to elucidate the mechanisms behind its cytotoxic effects.
The mechanism by which this compound exerts its biological effects is not fully understood. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, its nitro group may contribute to reactive oxygen species (ROS) generation, leading to oxidative stress in microbial cells.
Case Studies and Research Findings
A notable case study published in Cancer Science explored the effects of similar nitro compounds on hepatocarcinogenesis in animal models. The study indicated that compounds with structural similarities to this compound could modulate oxidative stress and apoptosis in liver cells, suggesting a potential pathway for therapeutic intervention against liver cancer .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-Di-tert-butyl-5-nitro-5-phenyl-1,3-diazinane, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions using tert-butylamine derivatives and nitro-phenyl precursors. Key steps include:
- Step 1 : Reacting tert-butylamine with a nitro-substituted benzaldehyde under acidic conditions to form the diazinane ring.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Step 3 : Final nitration using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
Purity optimization requires HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor byproducts, with recrystallization in ethanol for final purification .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and tert-butyl group integration. NOESY can resolve stereochemical ambiguities in the diazinane ring.
- Infrared (IR) Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) validate nitro group presence.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and torsional strain in the diazinane ring, critical for understanding conformational stability .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (likely >150°C due to tert-butyl groups).
- Light Sensitivity : UV-Vis spectroscopy to monitor nitro group degradation under UV light; store in amber vials at –20°C.
- Hydrolytic Stability : pH-dependent degradation assays (e.g., in buffered solutions from pH 2–12) to identify labile bonds. Evidence suggests nitro groups may hydrolyze under strongly alkaline conditions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nitro group introduction in the diazinane ring?
- Methodological Answer : Computational modeling (e.g., DFT calculations at the B3LYP/6-31G* level) can map electron density distributions to predict reactive sites. Nitration likely occurs at the para position relative to the tert-butyl groups due to steric shielding and electron-withdrawing effects. Experimental validation via isotopic labeling (¹⁵N-nitration) paired with MS/MS fragmentation confirms the proposed mechanism .
Q. How can computational tools predict and optimize this compound’s reactivity in novel reactions?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate transition states for ring-opening or substitution reactions.
- Machine Learning (ML) : Train ML models on existing diazinane reaction datasets to predict optimal solvents (e.g., DMF for SNAr reactions) or catalysts (e.g., Pd/C for hydrogenation).
- High-Throughput Virtual Screening : Libraries of analogous structures (e.g., 5-ethyl-5-phenyl derivatives) can identify reactivity trends .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting catalytic activity reports)?
- Methodological Answer :
- Factorial Design : Employ a 2³ factorial design to isolate variables (e.g., temperature, solvent polarity, catalyst loading) affecting catalytic outcomes.
- Multivariate Analysis : PCA (Principal Component Analysis) or PLS (Partial Least Squares) regression identifies hidden variables (e.g., trace moisture) causing discrepancies.
- Cross-Validation : Replicate experiments under strictly controlled inert atmospheres (e.g., glovebox) to confirm reproducibility .
Q. What strategies validate the compound’s potential as a pharmacophore in neurological drug discovery?
- Methodological Answer :
- Molecular Docking : Target NMDA or GABA receptors using AutoDock Vina; prioritize poses with strong hydrogen bonds to the nitro group.
- In Vitro Assays : Measure IC₅₀ values in neuronal cell lines (e.g., SH-SY5Y) for cytotoxicity and ion channel modulation.
- Metabolic Stability : Microsomal assays (human liver microsomes) assess CYP450-mediated degradation; tert-butyl groups may enhance metabolic resistance .
Q. Can this compound serve as a ligand or catalyst in asymmetric synthesis?
- Methodological Answer :
- Coordination Studies : X-ray absorption spectroscopy (XAS) evaluates metal-binding capacity (e.g., Pd or Rh complexes).
- Chiral Resolution : Derivatize with chiral auxiliaries (e.g., BINOL) and analyze enantiomeric excess via chiral HPLC (Chiralpak IA column).
- Catalytic Screening : Test in asymmetric aldol or Michael additions; tert-butyl groups may induce steric control over enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
